N-Methanesulfonylpiperidine-3-carboxamide
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Overview
Description
N-Methanesulfonylpiperidine-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of sulfonylpiperidine derivatives, which are known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methanesulfonylpiperidine-3-carboxamide typically involves the reaction of piperidine derivatives with methanesulfonyl chloride under controlled conditions. The process generally includes:
Formation of the Piperidine Derivative: Starting with piperidine, various functional groups are introduced to form the desired piperidine derivative.
Sulfonylation: The piperidine derivative is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity piperidine and methanesulfonyl chloride.
Reaction Optimization: Utilizing optimized reaction conditions to maximize yield and minimize by-products.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methanesulfonylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral properties, particularly against hepatitis B virus (HBV).
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-Methanesulfonylpiperidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in the context of its antiviral activity against HBV, the compound acts as a capsid assembly modulator. It interferes with the formation of the viral capsid, thereby inhibiting the replication of the virus. This is achieved through binding to the core protein of the virus, disrupting the normal assembly process .
Comparison with Similar Compounds
Similar Compounds
N-Sulfonylpiperidine-3-carboxamides: These compounds share a similar core structure but may have different substituents on the sulfonyl group.
Piperidine Derivatives: Other derivatives of piperidine with various functional groups.
Uniqueness
N-Methanesulfonylpiperidine-3-carboxamide is unique due to its specific sulfonyl group, which imparts distinct chemical and biological properties. Its ability to modulate viral capsid assembly sets it apart from other similar compounds, making it a promising candidate for antiviral drug development .
Properties
Molecular Formula |
C7H14N2O3S |
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Molecular Weight |
206.27 g/mol |
IUPAC Name |
N-methylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C7H14N2O3S/c1-13(11,12)9-7(10)6-3-2-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10) |
InChI Key |
VUHJWGIZBIHYKY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1CCCNC1 |
Origin of Product |
United States |
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